

# 3-Hydroxypalmitoylcarnitine in newborn screening for metabolic diseases

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **3-Hydroxypalmitoylcarnitine**

Cat. No.: **B569107**

[Get Quote](#)

## 3-Hydroxypalmitoylcarnitine in Newborn Screening: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Newborn screening (NBS) for inborn errors of metabolism is a critical public health initiative aimed at the early identification and treatment of affected infants to prevent severe morbidity, mortality, and developmental disabilities. Among the conditions screened for are disorders of fatty acid oxidation, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and trifunctional protein (TFP) deficiency.<sup>[1][2]</sup> A key biomarker for the detection of these conditions is **3-hydroxypalmitoylcarnitine** (C16-OH), a long-chain acylcarnitine that accumulates in affected individuals.<sup>[3][4]</sup> This technical guide provides an in-depth overview of the role of C16-OH in newborn screening, including the underlying biochemical pathways, analytical methodologies for its detection, and the interpretation of screening results.

LCHAD and TFP deficiencies are autosomal recessive genetic disorders that impair the mitochondrial beta-oxidation of long-chain fatty acids.<sup>[1][5]</sup> This process is crucial for energy production, particularly during periods of fasting or metabolic stress.<sup>[6]</sup> The mitochondrial trifunctional protein is a multi-enzyme complex that catalyzes the final three steps of long-chain fatty acid beta-oxidation. LCHAD deficiency is caused by mutations in the HADHA gene, leading to an isolated deficiency of the long-chain 3-hydroxyacyl-CoA dehydrogenase enzyme.

[1][7] TFP deficiency, resulting from mutations in either the HADHA or HADHB gene, involves the deficiency of all three enzymatic activities of the protein complex.[1][8]

The inability to properly metabolize long-chain fatty acids leads to their accumulation and the formation of toxic metabolites, including **3-hydroxypalmitoylcarnitine**.<sup>[9]</sup> Clinically, affected infants can present with a range of symptoms including poor feeding, lethargy, hypotonia, hypoglycemia, cardiomyopathy, and sudden infant death.<sup>[2][10]</sup> Early detection through newborn screening and prompt initiation of treatment, which primarily involves dietary management to avoid fasting and restrict long-chain fatty acids, can significantly improve the prognosis for affected individuals.<sup>[6][11]</sup>

## Biochemical Pathway of Long-Chain Fatty Acid $\beta$ -Oxidation

The mitochondrial  $\beta$ -oxidation of long-chain fatty acids is a cyclical process that sequentially shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, FADH<sub>2</sub>, and NADH.<sup>[12][13]</sup> The final three steps for long-chain fatty acids are catalyzed by the mitochondrial trifunctional protein (TFP).

Figure 1: Mitochondrial Long-Chain Fatty Acid  $\beta$ -Oxidation Pathway

In LCHAD deficiency, the dehydrogenation of 3-hydroxyacyl-CoA is impaired.<sup>[14]</sup> In TFP deficiency, this step, along with the preceding hydration and subsequent thiolysis steps, are all affected.<sup>[8]</sup> This blockage leads to the accumulation of long-chain 3-hydroxyacyl-CoAs, which are then transesterified to carnitine, resulting in elevated levels of 3-hydroxyacylcarnitines, including **3-hydroxypalmitoylcarnitine** (C16-OH), in blood and other tissues.<sup>[15]</sup>

## Quantitative Data for 3-Hydroxypalmitoylcarnitine (C16-OH) in Newborn Screening

The concentration of C16-OH in dried blood spots (DBS) is the primary marker for LCHAD and TFP deficiencies in newborn screening programs. Cutoff values for C16-OH can vary between different screening laboratories due to variations in methodology and population.

| Parameter                       | Value ( $\mu\text{mol/L}$ ) | Reference |
|---------------------------------|-----------------------------|-----------|
| Normal Range                    | < 0.10                      | [4]       |
| Abnormal (Borderline)           | $\geq 0.10$ to < 0.19       | [4]       |
| Critical (High Risk)            | $\geq 0.19$                 | [4]       |
| Cutoff Range in Various Studies | >0.04 to >0.20              | [1]       |
| Example Cutoff 1                | > 0.08                      |           |
| Example Cutoff 2                | < 0.05                      | [16]      |

#### Test Accuracy:

The positive predictive value (PPV) for C16-OH in newborn screening for LCHAD and TFP deficiencies has been reported to be highly variable, ranging from 0% to 100% in different studies.[1] This variability can be influenced by the specific cutoff values used and the incidence of the disorders in the screened population. False-positive results can occur, particularly in premature infants or those in neonatal intensive care units.[1] To improve the specificity of screening, many programs utilize secondary markers and analyte ratios.

| Secondary Markers and Ratios        | Purpose                                                                                              |
|-------------------------------------|------------------------------------------------------------------------------------------------------|
| C16-OH / Palmitoylcarnitine (C16)   | Helps to differentiate true positives from other causes of elevated C16-OH.                          |
| 3-Hydroxyoleoylcarnitine (C18:1-OH) | Another long-chain hydroxyacylcarnitine that is often elevated in LCHAD and TFP deficiencies.<br>[5] |
| 3-Hydroxystearoylcarnitine (C18-OH) | Also frequently elevated in these disorders.[1]                                                      |

## Experimental Protocols

The analysis of **3-hydroxypalmitoylcarnitine** in dried blood spots is predominantly performed using flow injection analysis-tandem mass spectrometry (FIA-MS/MS).

## Sample Preparation

- Dried Blood Spot Punching: A 3.2 mm disc is punched from the dried blood spot on the newborn screening card and placed into a well of a 96-well microtiter plate.[17]
- Extraction: The acylcarnitines are extracted from the blood spot by adding a solution of methanol containing isotopically labeled internal standards.[17] The plate is then agitated for a period of time to ensure complete extraction.
- Derivatization (Optional but common): The extracted acylcarnitines are often converted to their butyl esters by adding butanolic-HCl and heating.[17] This derivatization step can improve the ionization efficiency and analytical sensitivity.
- Evaporation and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in a solvent mixture suitable for injection into the mass spectrometer.[17]

## Tandem Mass Spectrometry (MS/MS) Analysis

- Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.
- Scan Mode: A precursor ion scan for  $m/z$  85 is the most common method for the detection of acylcarnitines.[2][10] All acylcarnitines produce a characteristic fragment ion at  $m/z$  85 upon collision-induced dissociation. By scanning for all parent ions that produce this fragment, a profile of the acylcarnitines in the sample can be generated.
- Quantification: The concentration of C16-OH is determined by comparing the ion intensity of the analyte to that of a corresponding isotopically labeled internal standard.[17]

[Click to download full resolution via product page](#)

Figure 2: Experimental Workflow for C16-OH Analysis

## Newborn Screening and Diagnostic Logic

The overall process of newborn screening for LCHAD and TFP deficiencies involves several stages, from the initial screen to confirmatory testing and diagnosis.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Newborn screening and changing face of inborn errors of metabolism in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newborn Screening for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase and Mitochondrial Trifunctional Protein Deficiencies Using Acylcarnitines Measurement in Dried Blood Spots—A Systematic Review of Test Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. upmc.com [upmc.com]
- 6. dshs.texas.gov [dshs.texas.gov]
- 7. Newborn Metabolic Screening - Stanford Medicine Children's Health [stanfordchildrens.org]
- 8. msacl.org [msacl.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. familiasga.com [familiasga.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines from dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fatal pitfalls in newborn screening for mitochondrial trifunctional protein (MTP)/long-chain 3-Hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [agilent.com](https://www.agilent.com) [agilent.com]
- To cite this document: BenchChem. [3-Hydroxypalmitoylcarnitine in newborn screening for metabolic diseases]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b569107#3-hydroxypalmitoylcarnitine-in-newborn-screening-for-metabolic-diseases>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)